molecular formula C7H7ClIN B1427136 5-Chloro-2-iodo-4-methylaniline CAS No. 755031-80-2

5-Chloro-2-iodo-4-methylaniline

Cat. No. B1427136
M. Wt: 267.49 g/mol
InChI Key: WTQMSECCZZCDHE-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-methylaniline (5-CI-4-MA) is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless, water-soluble, crystalline solid that is stable in air and has a melting point of 180°C. 5-CI-4-MA is widely used in the synthesis of a number of aromatic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of several heterocyclic compounds.

Scientific Research Applications

Carcinogenic Potential and Biochemical Mechanisms

5-Chloro-2-iodo-4-methylaniline and its derivatives have been studied for their carcinogenic potential and biochemical mechanisms. Hill, Shih, and Struck (1979) conducted a biochemical investigation into 4-chloro-2-methylaniline, a similar compound, revealing its extensive binding to protein, DNA, and RNA in rat liver, and identifying metabolites such as 5-chloro-2-hydroxylaminotoluene (Hill, Shih, & Struck, 1979).

Antioxidant Activities

Research on antioxidants has led to the synthesis of novel compounds using derivatives of 5-chloro-2-iodo-4-methylaniline. Topçu et al. (2021) synthesized compounds using this derivative, demonstrating good antioxidant activities and lipid peroxidation compared to standard agents (Topçu, Ozen, Bal, & Taş, 2021).

Molecular and Spectroscopic Analysis

The molecule has been the subject of detailed molecular and spectroscopic analyses. Arjunan and Mohan (2008, 2009) focused on Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives, providing comprehensive vibrational assignments and insights into molecular structure (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).

Pharmaceutical Applications

Its derivatives are utilized in pharmaceutical applications, particularly in HIV treatment. Mayes et al. (2010) described the synthesis of a derivative as a key intermediate towards inhibitors of HIV non-nucleoside reverse transcriptase (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Other Applications

  • Jones, Wilson, and Thomas (2014) explored its use in molecular complexes, observing vividly colored crystals when combined with dinitrobenzoic acids (Jones, Wilson, & Thomas, 2014).
  • Przybojewska (1997) evaluated the DNA-damaging effect of related aniline derivatives (Przybojewska, 1997).

properties

IUPAC Name

5-chloro-2-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQMSECCZZCDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodo-4-methylaniline

Synthesis routes and methods I

Procedure details

A solution of iodine (9.86 g; 38.84 mmol) and potassium iodide (6.45 g; 38.84 mmol) in water was added dropwise to a mixture of 3-chloro-4-methylaniline (5.00 g; 35.31 g), sodium bicarbonate (4.75 g; 56.50 mmol) in water. The resulting mixture was stirred 72 hours at room temperature filtrated and the solid dissolved in dichloromethane, washed with a saturated solution of sodium thiosulphate dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to yield 2.30 g (24%) of the title compound as a brown solid.
Quantity
9.86 g
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reactant
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6.45 g
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5 g
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4.75 g
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Yield
24%

Synthesis routes and methods II

Procedure details

3-Chloro-4-methylaniline (1.50 g, 10.6 mmol) and benzyltrimethylammonium dichloroiodate (4.60 g, 13.2 mmol) were dissolved in CH2Cl2 (50 mL) and MeOH (20 mL), then CaCO3 (3.10 g, 31.0 mmol) was added and the reaction stirred at room temperature overnight. The reaction was diluted with Et2O (200 mL), filtered through Celite®, and concentrated. The crude material was purified by column chromatography using 97.5/2.5 hexane/EtOAc, giving the product (1.80 g, 63%) as light tan solids. MS (DCI) m/e 268 and 270 (M+H)+; 1H NMR (300 MHz, CDCl3) δ 7.48 (s, 1H), 6.76 (s, 1H), 4.00 (v br s, 2H), 2.22 (s, 3H).
Quantity
1.5 g
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reactant
Reaction Step One
Quantity
4.6 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
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solvent
Reaction Step Two
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Quantity
200 mL
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solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods III

Procedure details

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O=I(=O)Cl
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O=I(=O)Cl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VS Puli - 2021 - ir.kluniversity.in
… 5-chloro-2-iodo-4-methylaniline (compound 1i): … 1HNMR spectrum of 5-chloro-2-iodo-4-methylaniline (compound 1i) in … Mass spectrum of 5-chloro-2-iodo-4-methylaniline (compound 1i) …
Number of citations: 0 ir.kluniversity.in

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